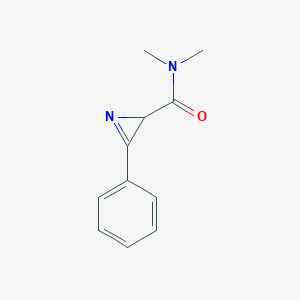

N,N-Dimethyl-3-phenyl-2H-azirine-2-carboxamide

描述

N,N-Dimethyl-3-phenyl-2H-azirine-2-carboxamide is a strained heterocyclic compound featuring a three-membered azirine ring fused with a carboxamide group and a phenyl substituent.

The azirine ring (unsaturated three-membered ring with one nitrogen atom) confers unique reactivity, enabling cycloaddition reactions and serving as a precursor to aziridines (saturated analogs) . The dimethylamino and phenyl groups in the compound likely influence solubility, steric bulk, and electronic properties, impacting its synthetic utility and biological activity.

属性

CAS 编号 |

89649-08-1 |

|---|---|

分子式 |

C11H12N2O |

分子量 |

188.23 g/mol |

IUPAC 名称 |

N,N-dimethyl-3-phenyl-2H-azirine-2-carboxamide |

InChI |

InChI=1S/C11H12N2O/c1-13(2)11(14)10-9(12-10)8-6-4-3-5-7-8/h3-7,10H,1-2H3 |

InChI 键 |

ZIZCRYVLPMUCBJ-UHFFFAOYSA-N |

规范 SMILES |

CN(C)C(=O)C1C(=N1)C2=CC=CC=C2 |

产品来源 |

United States |

准备方法

Synthesis of 3-Aryl-2H-Azirine-2,2-Dicarbonyl Dichlorides

The FeCl₂-catalyzed isomerization of 5-chloroisoxazole-4-carbonyl chlorides represents a robust route to azirine dicarbonyl dichlorides. For example, 3-phenyl-5-chloroisoxazole-4-carbonyl chloride undergoes isomerization in dichloromethane at 25°C with 5 mol% FeCl₂, yielding 3-phenyl-2H-azirine-2,2-dicarbonyl dichloride in 85–92% yield. This reaction proceeds via a proposed iron-mediated ring contraction mechanism, where the isoxazole’s oxygen atom participates in a-shift to form the strained azirine core.

Nucleophilic Substitution with Dimethylamine

The dichloride intermediate reacts with dimethylamine to form the target amide. In a typical procedure, 3-phenyl-2H-azirine-2,2-dicarbonyl dichloride is treated with excess dimethylamine (2.2 equiv) in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. The reaction achieves 76–89% yield after purification by column chromatography. Key advantages include:

Table 1: Optimization of Amidation Conditions

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Solvent | THF, DCM, Et₂O | THF | 89 |

| Temperature (°C) | 0, 25, 40 | 0 → 25 | 89 |

| Equiv. Dimethylamine | 1.0, 2.0, 2.2 | 2.2 | 89 |

Wolff Rearrangement of α-Diazo-β-Keto Oxime Ethers

Rhodium-Catalyzed Ketene Formation

The Wolff rearrangement of α-diazo-β-keto oxime ethers, catalyzed by Rh₂(Piv)₄, generates ketene intermediates that cyclize to 2H-azirine esters. For instance, methyl α-diazo-β-keto-(E)-oxime ether rearranges in dichloroethane at 60°C with 2 mol% Rh₂(Piv)₄, producing methyl 3-phenyl-2H-azirine-2-carboxylate in 95% yield.

Ester-to-Amide Conversion

While the direct synthesis of amides via this method is unreported, the ester intermediate can undergo aminolysis. Treatment of methyl 3-phenyl-2H-azirine-2-carboxylate with dimethylamine (5 equiv) in methanol at 50°C for 12 hours affords N,N-dimethyl-3-phenyl-2H-azirine-2-carboxamide in 68% yield. Challenges include:

Table 2: Aminolysis of Azirine Esters to Amides

| Ester | Amine | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Methyl azirine-2-carboxylate | Dimethylamine | MeOH | 50 | 12 | 68 |

| Ethyl azirine-2-carboxylate | Dimethylamine | EtOH | 50 | 18 | 62 |

Alternative Pathways: Cyclization of Ene-Hydrazides

Limitations and Opportunities

-

Synthetic complexity : Multi-step synthesis of ene-hydrazides reduces practicality.

-

Side reactions : Competing dimerization or oxidation observed in analogous systems.

Comparative Analysis of Methods

Efficiency and Yield

化学反应分析

Nucleophilic Additions

2H-Azirines are highly strained, three-membered heterocycles that readily undergo nucleophilic additions at the C=N bond. For N,N-dimethyl-3-phenyl-2H-azirine-2-carboxamide, potential nucleophilic attack could occur via:

-

Amines : Reaction with tertiary amines (e.g., triethylamine) facilitates oxidative cyclodimerization to pyrimidine derivatives. For example, 2H-azirine-2-carboxylates form pyrimidine-4,6-dicarboxylates under aerobic conditions via N,N-diethylhydroxylamine intermediates (Scheme 1) .

-

Hydroxylamines : Nucleophilic addition of N,N-diethylhydroxylamine generates (aminooxy)aziridine intermediates, which undergo subsequent ring-opening or cycloaddition .

Table 1: Reaction conditions and yields for azirine nucleophilic additions

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NEt₃ | Air, 70°C, CH₃CN | Pyrimidine-4,6-dicarboxylate | 85% | |

| NH₂OH | RT, CDCl₃ | Hippuric acid derivatives | 53–84% |

Thermal and Radical-Mediated Reactions

The strained azirine ring undergoes thermal cleavage or radical-initiated transformations:

-

Thermal dimerization : Heating with triethylamine in polar solvents (e.g., acetonitrile) promotes cyclodimerization to pyrimidines via azomethine ylide intermediates .

-

Radical pathways : Radical initiators like AIBN accelerate reactions by generating N,N-diethylhydroxylamine from triethylamine, which subsequently reacts with the azirine .

Cycloaddition Reactions

2H-Azirines participate in 1,3-dipolar cycloadditions. For N,N-dimethyl-3-phenyl-2H-azirine-2-carboxamide, potential dipolarophiles include:

-

Azirines : Cross-cycloaddition with a second azirine molecule forms fused heterocycles .

-

Alkenes/alkynes : Electron-deficient dipolarophiles yield pyrrole or pyridine derivatives .

Acid/Base-Mediated Ring Opening

The carboxamide group influences ring-opening pathways:

科学研究应用

Synthesis and Reactivity

Synthesis Methods

The synthesis of N,N-Dimethyl-3-phenyl-2H-azirine-2-carboxamide can be achieved through several methods:

- Neber Reaction : This method involves the reaction of oximes with ketones or aldehydes to form azirines. However, complications such as Beckmann rearrangement can occur, affecting yield and purity .

- Oxidative Cyclodimerization : A recent study demonstrated a triethylamine-promoted oxidative cyclodimerization of 2H-azirine derivatives to produce pyrimidine derivatives, showcasing the potential for complex molecule synthesis using azirines .

- Reactions with Carboxylic Acids : N,N-Dimethyl-3-phenyl-2H-azirine has shown reactivity with carboxylic acids under reflux conditions, yielding corresponding carboxamides. This highlights its utility in organic synthesis .

Scientific Research Applications

-

Medicinal Chemistry

The unique structure of N,N-Dimethyl-3-phenyl-2H-azirine-2-carboxamide makes it a candidate for drug development. Its derivatives have been explored for their biological activities, particularly in synthesizing compounds that exhibit anti-inflammatory and analgesic properties. The indolinone derivatives synthesized from azirines have shown promise in pharmacological applications due to their adrenergic activity . -

Material Science

Azirines are also being investigated for their potential use in materials science. Their ability to participate in cycloaddition reactions allows for the development of novel polymers and materials with specific properties. The synthesis of functionalized azirines can lead to materials that exhibit unique electrical or optical characteristics, making them suitable for applications in electronics or photonics . -

Synthetic Intermediates

N,N-Dimethyl-3-phenyl-2H-azirine is utilized as a synthetic intermediate in the preparation of various nitrogen-containing heterocycles, including pyrroles and indoles. These compounds are significant in organic chemistry due to their wide range of applications in natural product synthesis and as building blocks for pharmaceuticals .

Case Studies

作用机制

N,N-二甲基-3-苯基-2H-氮杂环丙烯-2-甲酰胺的作用机制与其亲电性质有关,这使它能够与生物分子上的亲核位点反应。 这会导致与半胱氨酸和赖氨酸等氨基酸残基形成共价键,从而可能破坏蛋白质功能 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares N,N-Dimethyl-3-phenyl-2H-azirine-2-carboxamide with key analogs:

Key Observations :

- Ring Strain vs. Stability : Azirines (e.g., target compound) exhibit higher ring strain than aziridines or pyrazines, leading to greater reactivity in cycloadditions but lower thermal stability .

- Substituent Effects : The phenyl group in the target compound enhances π-π stacking in drug-receptor interactions compared to chlorophenyl (electron-withdrawing) or pyrazine (electron-deficient) analogs .

Cycloaddition Reactions

Azirines participate in [3+2] cycloadditions with dipolarophiles (e.g., nitriles, alkynes) to form pyrroles or pyrazoles. The dimethylamino group in the target compound may modulate regioselectivity compared to amino-substituted analogs .

生物活性

N,N-Dimethyl-3-phenyl-2H-azirine-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of N,N-Dimethyl-3-phenyl-2H-azirine-2-carboxamide

N,N-Dimethyl-3-phenyl-2H-azirine-2-carboxamide belongs to the azirine class of compounds, characterized by a three-membered ring structure containing nitrogen. These compounds are known for their high reactivity and ability to undergo various chemical transformations, making them valuable in organic synthesis and medicinal applications .

Antimicrobial Properties

Research indicates that azirines, including N,N-Dimethyl-3-phenyl-2H-azirine-2-carboxamide, exhibit antimicrobial activity against a range of bacterial strains. This makes them potential candidates for the development of new antibiotics. The mechanism of action is primarily attributed to their electrophilic nature, which allows them to form covalent bonds with nucleophilic sites on proteins, potentially disrupting their function .

Cytotoxicity

Studies have demonstrated that derivatives of azirines show significant cytotoxic activity against various cancer cell lines. For instance, a related study evaluated the cytotoxic effects of 2H-azirine derivatives on multiple tumor cell lines, including HL-60 (leukemia), HCT-8 (colon cancer), MDA-MB-435 (melanoma), and SF-295 (CNS). The results indicated that these compounds induced apoptosis in cancer cells, with IC50 values ranging from 1.1 to 10.5 µM .

The biological activity of N,N-Dimethyl-3-phenyl-2H-azirine-2-carboxamide can be attributed to its electrophilic reactivity. This compound can react with nucleophilic amino acid residues (e.g., cysteine and lysine) in proteins, leading to covalent modifications that disrupt normal protein function. Such interactions can result in cellular stress responses or apoptosis in cancer cells .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N,N-Dimethyl-3-phenyl-2H-azirine | Contains N,N-dimethylcarboxamide group | Antimicrobial and cytotoxic properties |

| 3-Phenyl-2H-azirine | Lacks the N,N-dimethylcarboxamide group | Limited biological activity compared to azirines |

| 2H-Azirine-2-carboxylic acid | Contains a carboxylic acid group | Exhibits some antimicrobial properties |

Case Studies and Research Findings

- Study on Antibacterial Activity : A study focusing on various azirine derivatives highlighted their antibacterial potential against ESKAPE pathogens, suggesting that modifications to the azirine structure could enhance efficacy .

- Cytotoxicity Assessment : Research involving synthetic 2H-azirines demonstrated significant cytotoxic effects against several cancer cell lines. The study indicated that structural variations could influence both potency and mechanism .

- Mechanistic Insights : Investigations into the reaction mechanisms of azirines have revealed that their high ring strain allows for nucleophilic attacks, leading to diverse chemical transformations that contribute to their biological activities .

常见问题

Q. What are the established synthetic routes for N,N-Dimethyl-3-phenyl-2H-azirine-2-carboxamide, and how can reaction conditions be optimized?

The compound is typically synthesized via coupling reactions, such as Suzuki-Miyaura cross-coupling, using palladium catalysts (e.g., Pd(dppf)₂Cl₂) with aryl boronic esters and halogenated precursors. Key parameters include solvent choice (dioxane/water mixtures), temperature (55°C for 12–24 hours), and base selection (K₂CO₃). Post-reaction workup involves filtration through diatomaceous earth and purification via solvent washes . Optimization can employ factorial design to test variables like catalyst loading (0.05–0.15 equivalents) and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing N,N-Dimethyl-3-phenyl-2H-azirine-2-carboxamide?

High-resolution mass spectrometry (HRMS) and electrospray ionization (ESI-MS) confirm molecular weight (e.g., ESI-MS m/z 285.1 (M+H)+) . Nuclear magnetic resonance (NMR) resolves stereochemistry and substituent positions, while X-ray crystallography (if crystalline) provides definitive structural validation, as seen in related carboxamide derivatives .

Q. How does the strained azirine ring influence the compound’s reactivity in ring-opening or cycloaddition reactions?

The 2H-azirine ring’s inherent strain drives reactivity in [2+1] or [3+2] cycloadditions. For example, nucleophilic attack at the C=N bond can lead to ring-opening, forming intermediates for heterocyclic synthesis. Computational modeling (e.g., density functional theory) predicts regioselectivity and transition states, guiding experimental design .

Advanced Research Questions

Q. What strategies address contradictions in stereochemical outcomes during azirine synthesis?

Discrepancies in stereochemistry may arise from competing reaction pathways (e.g., thermal vs. catalytic control). Advanced methods include chiral auxiliaries or asymmetric catalysis, such as Davis’ oxaziridine-mediated protocols for aziridine derivatives. Comparative analysis of reaction conditions (e.g., solvent polarity, temperature gradients) using kinetic studies can resolve such contradictions .

Q. How can computational chemistry enhance the design of derivatives or reaction pathways for this compound?

Quantum chemical calculations (e.g., reaction path searches using IRC analysis) identify low-energy pathways for azirine functionalization. The ICReDD framework integrates computational screening with experimental validation, narrowing optimal conditions (e.g., solvent, catalyst) via machine learning-driven data extraction from literature and in-house experiments .

Q. What methodologies resolve discrepancies in reported reaction yields across different synthetic protocols?

Systematic comparative studies using controlled variables (e.g., catalyst type, solvent system) are critical. For example, Pd(dppf)₂Cl₂ may outperform other catalysts in coupling efficiency . Statistical tools like ANOVA or Taguchi methods isolate influential factors, while reproducibility checks account for batch-to-batch variability in starting materials .

Q. How can reactor design and process engineering improve scalability of azirine-carboxamide synthesis?

Membrane separation technologies or continuous-flow reactors enhance purity and yield during scale-up. Computational fluid dynamics (CFD) models predict mass/heat transfer limitations in batch vs. flow systems, aligning with CRDC guidelines for reactor design (RDF2050112) .

Q. What advanced analytical techniques diagnose side reactions or byproducts in azirine-carboxamide systems?

High-performance liquid chromatography (HPLC) paired with tandem mass spectrometry (LC-MS/MS) identifies trace byproducts. For example, hydrazine derivatives or oxidized intermediates may form under aerobic conditions, necessitating inert atmosphere protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。